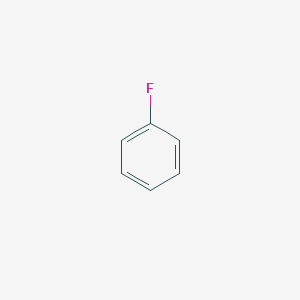

Fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLWMHQQBFSUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | fluorobenzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fluorobenzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025329 | |

| Record name | Fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorobenzene appears as a clear, colorless liquid with a characteristic aromatic odor. About the same density as water. Flash point 5 °F. Vapors heavier than air. May irritate the skin, eyes, and mucous membranes. Used as an insecticide, larvacide and as a reagent for plastic or resin polymers., Liquid with an odor of benzene; [Merck Index] Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

185.2 °F at 760 mmHg (NTP, 1992) | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

5 °F (NTP, 1992) | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 68 °F (NTP, 1992) | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0225 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

60 mmHg at 67.3 °F ; 100 mmHg at 86.7 °F (NTP, 1992), 77.2 [mmHg] | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

462-06-6 | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3TSZ68K12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-42.2 °F (NTP, 1992) | |

| Record name | FLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorobenzene

Introduction

Fluorobenzene, with the chemical formula C₆H₅F, is an aromatic compound and the simplest of the fluorobenzenes.[1] It is a colorless liquid that serves as a vital precursor and intermediate in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4][5] The incorporation of a fluorine atom onto a benzene (B151609) ring imparts unique physicochemical properties that can significantly enhance the pharmacological profiles of drug molecules, including improved metabolic stability, increased lipophilicity, and better binding affinity to target receptors.[2][5][6] This technical guide provides a comprehensive overview of the core physical and chemical properties of fluorobenzene, detailed experimental protocols, and its applications relevant to research and development.

Physical Properties

Fluorobenzene is a colorless liquid with a characteristic aromatic odor similar to benzene.[7][8] Its physical properties are distinguished by a very low melting point compared to benzene, a consequence of fluorination's effect on intermolecular interactions in the solid state.[9] In contrast, their boiling points are quite similar, differing by only about 4°C.[1][9] Fluorobenzene is considerably more polar than benzene, with a dielectric constant of 5.42 versus 2.28 for benzene at 298 K.[1]

Physical Constants of Fluorobenzene

The key physical and thermodynamic properties of fluorobenzene are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅F | [1][10] |

| Molar Mass | 96.103 g/mol | [1][10] |

| Appearance | Colorless liquid | [1][10] |

| Melting Point | -44°C to -42°C (-47°F to -44°F; 229 K to 231 K) | [1][3] |

| Boiling Point | 84°C to 85°C (183°F to 185°F; 357 K to 358 K) at 760 mmHg | [1][3][11] |

| Density | 1.024 - 1.025 g/mL at 25°C | [1][11] |

| Vapor Density | 3.31 (relative to air) | [7][11] |

| Refractive Index (n_D²⁰) | 1.465 - 1.4677 | [1][12] |

| Flash Point | -15°C (5°F) | [7][8][13] |

| Dipole Moment | 1.66 D | |

| Dielectric Constant | 5.42 at 298 K | [1] |

Solubility and Partitioning

Fluorobenzene's solubility is a critical factor in its use as a solvent and reagent.

| Solvent | Solubility | Source(s) |

| Water | Low; 1 to 10 mg/mL at 20-25°C (1.54 g/1000g at 30°C) | [1][7][8][12] |

| Organic Solvents | Miscible with alcohol, ether | [12] |

| LogP (Octanol/Water) | 2.27 at 25°C | [14][15] |

Vapor Pressure

The vapor pressure of fluorobenzene at different temperatures is detailed below.

| Temperature | Vapor Pressure | Source(s) |

| 19.6°C (67.3°F) | 60 mmHg | [7][8] |

| 20.0°C | 81 hPa | [11][15] |

| 25.0°C | 79.9 mmHg | [14] |

| 30.4°C (86.7°F) | 100 mmHg | [7][8] |

Chemical Properties and Reactivity

The chemical behavior of fluorobenzene is dominated by the strong carbon-fluorine (C-F) bond, making it a relatively inert compound.[1][10] Its reactivity in aromatic substitution reactions is unique among halobenzenes due to the interplay of fluorine's strong inductive electron withdrawal (-I effect) and its ability to donate electron density via resonance (+R or +M effect).[16]

Electrophilic Aromatic Substitution (EAS)

At first glance, the reactivity of fluorobenzene in EAS reactions appears anomalous.[17] While all halogens are deactivating overall compared to hydrogen due to their inductive effect, fluorobenzene is the most reactive among the halobenzenes (PhF > PhCl > PhBr > PhI).[16][18] In fact, nitration of fluorobenzene proceeds at 15-80% of the rate of benzene, while other halobenzenes react 5 to 10 times slower than fluorobenzene.[17]

This is because the resonance effect, which directs substitution to the ortho and para positions, is strongest for fluorine. The overlap between the carbon 2p and fluorine 2p orbitals is highly effective, allowing for significant stabilization of the intermediate carbocation (sigma complex).[16] This effect is so pronounced that substitution at the para position of fluorobenzene can be faster than at a single position on benzene itself.[17][18] EAS reactions on fluorobenzene yield predominantly the para-substituted product (~90%).[17]

Nucleophilic Aromatic Substitution

Fluorobenzene is generally unreactive towards nucleophilic aromatic substitution. The C-F bond is the strongest carbon-halogen bond, making the fluoride (B91410) ion a very poor leaving group. Therefore, the reactivity of haloarenes towards nucleophilic substitution is typically the reverse of the EAS trend: PhF < PhCl < PhBr < PhI.[19]

Synthesis and Experimental Protocols

Fluorobenzene is most commonly prepared on a laboratory scale via the thermal decomposition of benzenediazonium (B1195382) tetrafluoroborate (B81430). This process is known as the Balz-Schiemann reaction .[1][10][20]

Detailed Protocol: The Balz-Schiemann Reaction

This protocol is adapted from established procedures for the preparation of fluorobenzene from aniline.[21][22]

Materials and Reagents:

-

Aniline

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrochloric Acid (HCl, concentrated)

-

Tetrafluoroboric Acid (HBF₄, ~48-60%)

-

Ice

-

Methanol

-

Diethyl Ether

-

Sodium Hydroxide (B78521) (NaOH) solution (10%)

-

Calcium Chloride (CaCl₂, anhydrous)

Equipment:

-

Large beaker or flask (e.g., 4 L) for diazotization

-

Mechanical stirrer

-

Büchner funnels and filter flask

-

Distillation apparatus with a fractionating column

-

Heating mantle or flame for decomposition

-

Separatory funnel

Procedure:

-

Diazotization:

-

In a large flask equipped with a mechanical stirrer, prepare a solution of aniline hydrochloride by dissolving aniline in concentrated HCl and water, cooled in an ice-salt bath to below 0°C.[22]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the aniline hydrochloride solution.[22] Maintain the temperature between 0-5°C throughout the addition to form the benzenediazonium chloride solution.[22] The completion of the reaction can be checked with starch-iodide paper.[22]

-

-

Precipitation of Diazonium Salt:

-

To the cold diazonium salt solution, slowly add a cold solution of tetrafluoroboric acid (HBF₄) with vigorous stirring.[21][22]

-

A thick precipitate of benzenediazonium tetrafluoroborate (C₆H₅N₂⁺BF₄⁻) will form. Continue stirring for 20-30 minutes in the cold bath to ensure complete precipitation.[21]

-

-

Isolation and Drying:

-

Filter the crystalline solid using a Büchner funnel.[21][22]

-

Wash the filter cake sequentially with iced water, cold methanol, and finally diethyl ether to remove impurities and aid in drying.[21][22]

-

Spread the solid on a tray and allow it to air-dry completely. The solid should be handled with care as diazonium salts can be unstable.

-

-

Thermal Decomposition:

-

Place the dry benzenediazonium tetrafluoroborate powder in a large flask connected to a distillation apparatus.

-

Gently heat the solid with a flame or heating mantle.[1][10] An exothermic reaction will initiate, causing the salt to decompose into fluorobenzene (PhF), nitrogen gas (N₂), and boron trifluoride (BF₃).[1][10] The volatile fluorobenzene will co-distill.

-

-

Purification:

-

Collect the distillate, which contains crude fluorobenzene.

-

Wash the distillate in a separatory funnel multiple times with a 10% sodium hydroxide solution to remove any acidic impurities like phenol, followed by a final wash with water.[21][22]

-

Dry the organic layer over anhydrous calcium chloride.[21][22]

-

Perform a final fractional distillation. Collect the fraction boiling at 84-85°C.[21][22]

-

Applications in Drug Development and Research

Fluorobenzene and its derivatives are crucial intermediates in the pharmaceutical and agrochemical sectors.[3][4] The introduction of fluorine can significantly alter a molecule's properties, a strategy widely used in medicinal chemistry.[6]

-

Pharmaceutical Intermediates: Fluorobenzene is a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][3][5] It is used in the production of:

-

Fluoroquinolone Antibiotics: A class of broad-spectrum antibiotics, such as ciprofloxacin, where the fluorinated moiety is essential for efficacy.[2]

-

Antipsychotic Drugs: Many modern medications for treating severe mental health conditions are derived from fluorinated precursors.[2]

-

Other Therapeutics: It features in the synthesis of anticancer agents, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants.[23]

-

-

Agrochemicals: It serves as a building block for advanced pesticides, herbicides, and insecticides, where the C-F bond enhances stability and performance.[3][14]

-

Research and Solvents: In the lab, fluorobenzene is a useful non-coordinating solvent for highly reactive species.[1] Its low melting point and polarity make it a suitable alternative to benzene in certain applications.[1]

Safety and Handling

Fluorobenzene is a highly flammable liquid and vapor with a very low flash point.[11][13] It poses a dangerous fire risk and its vapor can form explosive mixtures with air.[11][15]

-

Handling: Use only in a well-ventilated area with non-sparking tools.[11][13][24] All equipment must be properly grounded and bonded.[13][24] Avoid contact with skin, eyes, and mucous membranes, as it can cause irritation.[8][11][15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13][24][25] Keep containers tightly closed.[13][25] It is incompatible with strong oxidizing agents.[11][15]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[13]

-

Skin: Remove contaminated clothing and flush skin with plenty of water.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[26]

-

Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk and get medical aid immediately.[13][26]

-

References

- 1. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. datamintelligence.com [datamintelligence.com]

- 5. nbinno.com [nbinno.com]

- 6. sparrow-chemical.com [sparrow-chemical.com]

- 7. FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Fluorobenzene [chemeurope.com]

- 11. Fluorobenzene CAS#: 462-06-6 [m.chemicalbook.com]

- 12. Fluorobenzene [drugfuture.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. innospk.com [innospk.com]

- 15. Fluorobenzene | 462-06-6 [chemicalbook.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. brainly.com [brainly.com]

- 20. quora.com [quora.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. prepchem.com [prepchem.com]

- 23. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 24. nj.gov [nj.gov]

- 25. Fluorobenzene - Safety Data Sheet [chemicalbook.com]

- 26. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

A Return to the Dawn of Aromatic Fluorine Chemistry: O. Wallach's 1886 Synthesis of Fluorobenzene

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide on the Historical Synthesis of Fluorobenzene by Otto Wallach.

Long before the advent of modern fluorinating agents, the German chemist Otto Wallach pioneered a novel pathway to synthesize fluorobenzene. His 1886 publication in Justus Liebig's Annalen der Chemie detailed a two-step method commencing with the reaction of a phenyldiazonium salt with piperidine (B6355638), followed by the cleavage of the resulting triazene (B1217601) intermediate with hydrofluoric acid. This historical synthesis, while largely superseded by more efficient methods, offers a fascinating glimpse into the nascent field of organofluorine chemistry and the ingenuity of early synthetic pioneers.

Core Chemical Pathway

Wallach's synthesis of fluorobenzene proceeds through two distinct chemical transformations:

-

Formation of 1-Phenyl-3,3-pentamethylenetriazene: Phenyldiazonium chloride reacts with piperidine to form a stable triazene intermediate.

-

Hydrofluoric Acid-Mediated Cleavage: The triazene is subsequently treated with hydrofluoric acid, which cleaves the molecule to yield fluorobenzene, nitrogen gas, and piperidinium (B107235) fluoride.

This approach circumvented the direct and often explosive reactions of benzene (B151609) with elemental fluorine, a significant challenge for chemists of that era.

Experimental Protocols

Step 1: Synthesis of 1-Phenyl-3,3-pentamethylenetriazene

This procedure involves the coupling of a diazonium salt with a secondary amine.

Methodology:

-

Diazotization of Aniline: Aniline is diazotized in an acidic solution (typically hydrochloric acid) with sodium nitrite (B80452) at a low temperature (0-5 °C) to form a solution of phenyldiazonium chloride.

-

Coupling with Piperidine: The cold solution of phenyldiazonium chloride is slowly added to a solution of piperidine, also maintained at a low temperature. The reaction mixture is stirred until the formation of the triazene is complete.

-

Isolation: The 1-phenyl-3,3-pentamethylenetriazene, being a solid, would then be isolated by filtration, washed with cold water to remove any inorganic salts, and dried.

Step 2: Synthesis of Fluorobenzene via Triazene Cleavage

This step involves the acid-catalyzed decomposition of the triazene intermediate.

Methodology:

-

Reaction with Hydrofluoric Acid: The isolated and dried 1-phenyl-3,3-pentamethylenetriazene is carefully treated with hydrofluoric acid. This reaction is exothermic and would likely have been performed in a vessel resistant to HF, with cooling.

-

Decomposition and Product Formation: The hydrofluoric acid protonates the triazene, leading to its decomposition into fluorobenzene, nitrogen gas, and piperidinium fluoride.

-

Isolation and Purification: The volatile fluorobenzene would be separated from the reaction mixture, likely by distillation. The crude product would then be washed to remove any remaining acid and subsequently purified by a final distillation.

Quantitative Data Summary

Due to the historical nature of this synthesis, precise quantitative data such as yields, reaction times, and specific concentrations are not available from contemporary sources. The table below is structured to present such data, which would be populated upon the discovery of Wallach's original experimental notes or a detailed modern reproduction of his work.

| Parameter | Step 1: Triazene Formation | Step 2: Fluorobenzene Synthesis |

| Reactants & Molar Ratios | ||

| Aniline | Data not available | - |

| Sodium Nitrite | Data not available | - |

| Hydrochloric Acid | Data not available | - |

| Piperidine | Data not available | - |

| 1-Phenyl-3,3-pentamethylenetriazene | - | Data not available |

| Hydrofluoric Acid | - | Data not available |

| Reaction Conditions | ||

| Temperature (°C) | Data not available | Data not available |

| Reaction Time | Data not available | Data not available |

| Solvent | Data not available | Data not available |

| Product Information | ||

| Yield (%) | Data not available | Data not available |

| Boiling Point (°C) | - | Data not available |

| Appearance | Data not available | Data not available |

Visualizing the Pathway

The logical flow of Wallach's synthesis can be effectively visualized as a two-step process, starting from the key reagents and culminating in the final product.

The chemical reaction pathway, detailing the transformation of the molecular structures, provides a more granular view of the synthesis.

The Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluorobenzene exhibits a unique and somewhat anomalous reactivity profile in electrophilic aromatic substitution (EAS) when compared to other halobenzenes. While the fluorine substituent is deactivating overall due to its strong inductive electron-withdrawing effect, it is a potent ortho, para-director, with a strong preference for para-substitution. This guide provides a comprehensive overview of the electronic factors governing the reactivity of fluorobenzene, quantitative data on reaction rates and product distributions, detailed experimental protocols for key EAS reactions, and visual diagrams illustrating the underlying mechanisms and logical relationships.

Core Concepts: The Duality of Fluorine's Electronic Effects

The reactivity of fluorobenzene in electrophilic aromatic substitution is dictated by a delicate balance between two opposing electronic effects of the fluorine substituent: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring through the carbon-fluorine sigma bond, deactivating the ring towards electrophilic attack and making it less reactive than benzene.

-

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system through resonance. This electron donation increases the electron density at the ortho and para positions, thereby stabilizing the carbocation intermediates formed during electrophilic attack at these positions.

The interplay of these two effects is crucial. The strong -I effect is the dominant factor in determining the overall reactivity, making fluorobenzene less reactive than benzene. However, the +R effect, which directs the electrophile to the ortho and para positions, is more effective for fluorine than for other halogens due to the better overlap between the 2p orbitals of fluorine and carbon. This leads to the characteristic ortho, para-directing nature of the fluorine substituent.

Quantitative Data: Reaction Rates and Product Distributions

The following tables summarize the relative rates of reaction and the distribution of isomeric products for various electrophilic aromatic substitution reactions of fluorobenzene.

Table 1: Relative Rates of Electrophilic Aromatic Substitution of Halobenzenes (Benzene = 1)

| Substituent | Nitration |

| -H | 1.0 |

| -F | 0.11 |

| -Cl | 0.02 |

| -Br | 0.06 |

| -I | 0.13 |

Source: Data compiled from various sources.

Table 2: Isomer Distribution in the Electrophilic Substitution of Fluorobenzene (%)

| Reaction | Ortho | Meta | Para |

| Nitration | 13 | 1 | 86 |

| Bromination | 11 | 1 | 88 |

| Chlorination | 12 | 1 | 87 |

| Sulfonation | 4 | 0 | 96 |

| Friedel-Crafts Acylation | 6 | 0 | 94 |

Source: Data compiled from various sources.

Mandatory Visualizations

Mechanism of Electrophilic Aromatic Substitution on Fluorobenzene

The following diagram illustrates the mechanism of electrophilic aromatic substitution on fluorobenzene, showing the attack of an electrophile (E+) at the para position and the subsequent resonance stabilization of the sigma complex.

Caption: Mechanism of para-substitution in fluorobenzene.

Interplay of Inductive and Resonance Effects

This diagram illustrates the logical relationship between the inductive and resonance effects of the fluorine substituent and their influence on the reactivity and regioselectivity of electrophilic aromatic substitution on fluorobenzene.

Caption: Influence of electronic effects on EAS of fluorobenzene.

Experimental Protocols

Nitration of Fluorobenzene

Objective: To synthesize 4-nitrofluorobenzene via the electrophilic nitration of fluorobenzene.

Materials:

-

Fluorobenzene

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, carefully add 10 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath to below 10 °C.

-

Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture has been prepared and cooled, add 4.5 mL of fluorobenzene dropwise to the stirred mixture over a period of 15-20 minutes. The temperature of the reaction mixture should be maintained between 20-30 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 30 minutes.

-

Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution, and finally with 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

The product can be further purified by recrystallization or distillation.

Safety Precautions: Concentrated acids are highly corrosive and should be handled with extreme care in a fume hood. The nitration reaction is exothermic and requires careful temperature control.

Bromination of Fluorobenzene

Objective: To synthesize 4-bromofluorobenzene via the electrophilic bromination of fluorobenzene.

Materials:

-

Fluorobenzene

-

Liquid bromine

-

Iron filings (catalyst)

-

Carbon disulfide (solvent)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place 0.5 g of iron filings and 10 mL of carbon disulfide.

-

Add 5 mL of fluorobenzene to the flask.

-

From the dropping funnel, add 2.6 mL of liquid bromine dropwise to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 30 minutes to complete the reaction.

-

Cool the reaction mixture to room temperature and slowly add 20 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with 15 mL of 10% sodium hydroxide (B78521) solution, followed by 15 mL of water.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

The resulting crude product can be purified by fractional distillation.

Safety Precautions: Bromine is a highly corrosive and toxic substance and should be handled in a well-ventilated fume hood. Carbon disulfide is highly flammable.

Conclusion

The reactivity of fluorobenzene in electrophilic aromatic substitution is a classic example of the competing influences of inductive and resonance effects. While the powerful electron-withdrawing nature of fluorine deactivates the ring, its ability to donate electron density via resonance directs incoming electrophiles to the ortho and para positions with high selectivity. This predictable regioselectivity, coupled with the unique properties imparted by the fluorine atom, makes fluorobenzene a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of the principles outlined in this guide is therefore essential for researchers and professionals working in these fields.

The Dichotomy of Fluorine: An In-depth Analysis of the Ortho-Para Directing Nature of Fluorobenzene in Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Fluorobenzene presents a fascinating case study in the realm of electrophilic aromatic substitution (EAS), challenging simplistic notions of substituent effects. While fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect that deactivates the benzene (B151609) ring, it paradoxically directs incoming electrophiles to the ortho and para positions. This technical guide delves into the core electronic principles governing this behavior, supported by quantitative data, detailed experimental protocols, and visual logical frameworks to provide a comprehensive understanding for researchers in organic synthesis and drug development.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The directing nature of a substituent in electrophilic aromatic substitution is determined by the interplay of two primary electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).

-

Inductive Effect (-I): Due to its high electronegativity, the fluorine atom withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is strongest at the carbon atom directly attached to the fluorine (the ipso carbon) and diminishes with distance, thus deactivating the entire ring towards electrophilic attack compared to benzene. This deactivation is evidenced by the fact that the overall rate of reaction for fluorobenzene is slightly slower than that of benzene.[1][2]

-

Resonance Effect (+M): The fluorine atom possesses lone pairs of electrons in its 2p orbitals, which can be delocalized into the π-system of the benzene ring.[3][4] This donation of electron density through resonance increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile.[5][6] The resonance structures below illustrate this electron donation:

This resonance donation of electron density counteracts the inductive withdrawal. Crucially, for fluorine, the overlap between its 2p orbital and the 2p orbital of the carbon atom in the benzene ring is particularly effective due to their similar size and energy.[3][4] This leads to a more significant resonance effect for fluorine compared to other halogens like chlorine or bromine, where the larger 3p or 4p orbitals have poorer overlap with carbon's 2p orbital.[3][4]

The net result is that while the ring as a whole is slightly deactivated due to the dominant inductive effect, the ortho and para positions are significantly less deactivated (or even activated in some views) compared to the meta position.[7] This differential deactivation is the key to the ortho-para directing nature of fluorobenzene.

Quantitative Analysis of Regioselectivity

The theoretical understanding of competing electronic effects is borne out by experimental data from electrophilic substitution reactions, most notably nitration. The product distribution and relative reaction rates provide clear quantitative evidence for the ortho-para directing nature of the fluorine substituent.

| Reaction | Relative Rate (vs. Benzene=1) | Ortho Product (%) | Para Product (%) | Meta Product (%) | Reference |

| Nitration | 0.15 - 0.8 | ~13 | ~86 | ~0.6-1 | [8][9] |

As the table demonstrates, the substitution occurs overwhelmingly at the ortho and para positions, with the para isomer being the major product. The formation of the meta isomer is negligible, confirming the strong directing effect. The preference for the para position over the ortho position is often attributed to steric hindrance from the fluorine atom at the ortho position.[7][10]

Logical Framework for Electrophilic Aromatic Substitution on Fluorobenzene

The decision-making process for an incoming electrophile can be visualized as a logical pathway, dictated by the electronic landscape of the fluorobenzene molecule.

Caption: Logical flow of electrophilic attack on fluorobenzene.

Experimental Protocol: Competitive Nitration of Fluorobenzene and Benzene

This protocol outlines a method for demonstrating the relative reactivity and directing effects of the fluorine substituent through a competitive nitration reaction.

Objective: To determine the relative rate of nitration of fluorobenzene compared to benzene and to analyze the product distribution of the nitration of fluorobenzene.

Materials:

-

Fluorobenzene

-

Benzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Beakers

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with constant stirring. Allow the mixture to cool to room temperature.

-

Competitive Reaction: In a separate flask, prepare an equimolar mixture of fluorobenzene and benzene in 20 mL of dichloromethane.

-

Addition of Nitrating Mixture: Slowly add the nitrating mixture dropwise to the stirred solution of arenes over a period of 30 minutes, maintaining the temperature between 0-10 °C using an ice bath.

-

Reaction Quenching: After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at room temperature. Carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of 5% sodium bicarbonate solution. Finally, wash with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Analysis: Analyze the resulting product mixture using GC-MS to identify and quantify the amounts of unreacted benzene, unreacted fluorobenzene, nitrobenzene, and the ortho-, para-, and meta-isomers of fluoronitrobenzene.

Data Analysis:

-

Relative Reactivity: The relative reactivity of fluorobenzene to benzene can be calculated from the relative amounts of nitrated products and unreacted starting materials.

-

Product Distribution: The percentage of each isomer (ortho, para, meta) of fluoronitrobenzene is determined from the integration of the corresponding peaks in the gas chromatogram.

Experimental Workflow Diagram

Caption: Workflow for the competitive nitration of fluorobenzene.

Conclusion

The ortho-para directing nature of fluorobenzene, despite its deactivating inductive effect, is a direct consequence of the powerful resonance donation from the fluorine atom. This phenomenon underscores the importance of considering the nuanced interplay of electronic effects in predicting the outcomes of electrophilic aromatic substitution reactions. For professionals in drug development and chemical synthesis, a thorough grasp of these principles is essential for the rational design of synthetic routes and the prediction of regioselectivity in the functionalization of aromatic rings. The provided experimental framework offers a practical approach to empirically verify and quantify these fundamental concepts.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Khan Academy [khanacademy.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijrar.org [ijrar.org]

- 10. dalalinstitute.com [dalalinstitute.com]

A Technical Guide to the Solubility of Fluorobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorobenzene (C₆H₅F), an aromatic organic compound, serves as a crucial building block and solvent in various chemical and pharmaceutical applications. Its utility in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers necessitates a thorough understanding of its solubility characteristics in a range of common organic solvents.[1][2] This technical guide provides a consolidated overview of the available solubility data for fluorobenzene, outlines detailed experimental protocols for its determination, and presents a visual workflow for a standard solubility measurement technique.

Core Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that compounds with similar polarities and intermolecular forces are more likely to be miscible. Fluorobenzene, with a dipole moment and the presence of a benzene (B151609) ring, exhibits a moderate polarity.[3] This allows for favorable interactions with a variety of organic solvents.

Quantitative Solubility Data

Comprehensive quantitative data on the solubility of fluorobenzene in a wide array of organic solvents is not extensively documented in publicly available literature. While many sources describe fluorobenzene as being "miscible" with common organic solvents, specific numerical values are sparse. The data that is available is summarized below.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic | 1.54 g / 1000 g | 30 |

| Ethanol | Protic, Polar | Miscible | Not Specified |

| Diethyl Ether | Ethereal | Miscible | Not Specified |

| Acetone | Ketone | Soluble | Not Specified |

| Benzene | Aromatic | Miscible | Not Specified |

| Chloroform | Halogenated | Soluble | Not Specified |

| n-Hexane | Alkane | Miscible (VLE data available) | 101.4 kPa (boiling point) |

| n-Heptane | Alkane | Miscible (VLE data available) | 101.4 kPa (boiling point) |

VLE: Vapor-Liquid Equilibrium data suggests miscibility across the composition range at the boiling point of the mixture.[1][2]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental methodologies can be employed. The shake-flask method is a widely accepted technique for determining the solubility of a liquid in a liquid.

Shake-Flask Method for Liquid-Liquid Solubility Determination

This method involves creating a saturated solution of the solute (fluorobenzene) in the solvent of interest and then quantifying the concentration of the solute in the saturated solution.

1. Materials and Apparatus:

-

Fluorobenzene (high purity)

-

Solvent of interest (high purity)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Syringe filters (chemically inert, e.g., PTFE)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a UV-Vis spectrophotometer.

-

Airtight vials (e.g., screw-cap vials with PTFE-lined septa)

2. Procedure:

-

Preparation of the Mixture: In an airtight vial, add a known excess amount of fluorobenzene to a known volume or mass of the solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and may range from several hours to a few days. Preliminary experiments are recommended to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the two phases to separate. If the phases do not separate cleanly by gravity, centrifugation can be used to accelerate the process.

-

Sample Collection: Carefully extract an aliquot of the solvent phase (the saturated solution) using a syringe. To avoid contamination from the undissolved fluorobenzene phase, it is critical to draw the sample from the middle of the solvent layer.

-

Filtration: Immediately filter the collected aliquot through a chemically inert syringe filter into a clean vial. This step removes any microscopic droplets of the undissolved solute.

-

Quantification:

-

Using Gas Chromatography (GC): Prepare a series of calibration standards of fluorobenzene in the chosen solvent at known concentrations. Analyze both the standards and the filtered sample by GC. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the peak area of the sample to determine its concentration from the calibration curve.

-

Using UV-Vis Spectrophotometry: If fluorobenzene exhibits a distinct absorbance peak at a wavelength where the solvent does not absorb, this method can be used. Prepare calibration standards and measure their absorbance to create a calibration curve (Absorbance vs. Concentration). Measure the absorbance of the diluted saturated solution and determine its concentration.

-

3. Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction, and specify the temperature at which the measurement was conducted.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of fluorobenzene in an organic solvent.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

While the qualitative solubility of fluorobenzene in many common organic solvents is established, there is a notable lack of comprehensive quantitative data in the scientific literature. This guide provides the available data and, more importantly, equips researchers with a detailed experimental protocol to determine these values in their own laboratories. The provided workflow diagram serves as a clear visual aid for implementing the shake-flask method, a robust technique for generating reliable solubility data essential for applications in drug development and chemical synthesis.

References

toxicological data and safety precautions for fluorobenzene

An In-Depth Technical Guide to the Toxicological Data and Safety Precautions for Fluorobenzene

Executive Summary

Fluorobenzene (C₆H₅F) is a colorless, flammable liquid with a characteristic aromatic odor, widely used as a solvent, a reagent in chemical synthesis, and as an intermediate in the production of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its toxicological profile and essential safety precautions for its handling, storage, and disposal. It is intended for researchers, scientists, and professionals in drug development who may work with this chemical. The information compiled herein is based on safety data sheets, toxicological databases, and regulatory information.

Toxicological Data

The toxicological effects of fluorobenzene have been evaluated through various in vivo and in vitro studies. The primary hazards include severe eye irritation, flammability, and potential target organ effects with repeated exposure.[3][4][5]

Quantitative Toxicity Data

The following tables summarize the acute toxicity and ecotoxicity data for fluorobenzene.

Table 1: Acute Toxicity of Fluorobenzene

| Test Type | Route of Exposure | Species | Value | Reference(s) |

| LD50 | Oral | Rat | 4399 mg/kg | [3][5][6][7][8][9] |

| LC50 | Inhalation | Rat | 26,908 mg/m³ | [3][10] |

| LC50 | Inhalation | Rat | 24.4 - 26.9 mg/L (4h) | [7][8] |

| LC50 | Inhalation | Mouse | 45,000 mg/m³ (2h) | [3] |

Table 2: Irritation and Sensitization Data

| Test Type | Species | Result | Reference(s) |

| Skin Corrosion/Irritation | Rabbit | No skin irritation | [5][6] |

| Serious Eye Damage/Irritation | Rabbit | Severe eye irritation / Causes serious eye damage | [5][6][11][12] |

| Skin Sensitization | Guinea Pig | Not a skin sensitizer | [5][6] |

Table 3: Genotoxicity and Carcinogenicity

| Test Type | System | Result | Reference(s) |

| Germ Cell Mutagenicity | Ames Test (S. typhimurium) | Negative | [5][13] |

| Germ Cell Mutagenicity | Mouse Lymphoma Assay | Negative | [5] |

| Germ Cell Mutagenicity | Mouse Micronucleus Assay | Negative | [13] |

| Carcinogenicity | IARC, NTP, ACGIH, OSHA | Not classified as a carcinogen | [3][5][11] |

| Carcinogenicity Assessment | U.S. EPA | Inadequate information to assess carcinogenic potential | [10][13] |

Table 4: Ecotoxicity Data

| Test Type | Species | Value | Reference(s) |

| Acute Toxicity to Fish | Rainbow Trout | LC50: 10.3 mg/L (96h) | [7][11] |

| Acute Toxicity to Fish | (Not specified) | LC50: 6.6 mg/L (6h) | [7][11] |

| Acute Toxicity to Daphnia | (Not specified) | EC50: 7.37 mg/L (24h) | [8] |

| Acute Toxicity to Algae | (Not specified) | EC50: 12.5 mg/L (96h) | [8] |

Health Effects Summary

-

Acute Effects: Inhalation can irritate the nose and throat and may cause symptoms like headache, dizziness, nausea, and weakness.[2][3][4] Direct contact causes severe eye irritation and may lead to serious damage.[5][14] Skin contact can cause irritation, and prolonged exposure may lead to defatting and dermatitis.[3]

-

Chronic Effects: Repeated exposure may cause damage to the lungs, liver, and kidneys, and affect the nervous system.[1][2][4]

Experimental Protocols

The toxicological data presented are based on standardized testing guidelines. Below are brief descriptions of the methodologies for key experiments cited.

Skin Irritation/Corrosion (OECD Test Guideline 404)

This test evaluates the potential of a substance to cause skin irritation. A small amount of the test substance (fluorobenzene) is applied to the shaved skin of a test animal, typically a rabbit. The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The results for fluorobenzene indicate it is not a skin irritant under these test conditions.[5][6]

Eye Irritation/Corrosion (Method not specified, but consistent with OECD 405)

To assess eye irritation potential, a measured amount of the substance is instilled into one eye of a test animal (e.g., a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points after instillation. Fluorobenzene has been shown to cause severe eye irritation and damage.[5][6][11]

Bacterial Reverse Mutation Test (Ames Test; OECD Test Guideline 471)

The Ames test uses several strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The bacteria are exposed to the test substance (fluorobenzene) with and without a metabolic activation system (e.g., a rat liver extract, S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. Fluorobenzene has tested negative in the Ames test.[5][13]

In Vivo Micronucleus Assay (OECD Test Guideline 474)

This assay detects damage to chromosomes or the mitotic apparatus. Mice are exposed to fluorobenzene, and their bone marrow is analyzed for the presence of micronuclei in polychromatic erythrocytes (PCEs). An increase in micronucleated PCEs indicates that the substance is clastogenic (chromosome-breaking) or aneugenic (causes chromosome loss). Fluorobenzene was reported to be negative in a mouse micronucleus assay.[13]

Safety Precautions and Handling

Given its hazardous properties, strict safety protocols must be followed when handling fluorobenzene.

First Aid Measures

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][12]

-

Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with plenty of water for at least 15 minutes.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][5][14]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[3]

Caption: Emergency first aid workflow for fluorobenzene exposure.

Fire and Explosion Hazards

Fluorobenzene is a highly flammable liquid and vapor with a low flash point of -15°C (5°F).[3][4][10] Its vapors are heavier than air and can travel a considerable distance to a source of ignition and flash back.[1][5][6] Vapors may form explosive mixtures with air.[5][6]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][12]

-

Unsuitable Extinguishing Media: Do not use a full water jet, as it may spread the fire.[15]

-

Hazardous Combustion Products: Fire may produce poisonous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][3][4]

-

Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3] Use water spray to keep fire-exposed containers cool.[3]

Accidental Release Measures

In the event of a spill, immediate action is required to prevent fire and environmental contamination.

-

Personal Precautions: Evacuate unnecessary personnel. Remove all sources of ignition (flames, sparks, hot surfaces).[4] Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including respiratory protection.[15]

-

Environmental Precautions: Prevent the spill from entering sewers, surface water, or ground water.[15]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][4] Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[3][4]

Caption: Workflow for responding to an accidental fluorobenzene spill.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Keep away from heat, sparks, open flames, and other ignition sources.[4][5] Ground and bond containers when transferring material to prevent static discharge.[3][4] Avoid contact with eyes, skin, and clothing.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][4] Keep containers tightly closed.[3][5] Store in a designated flammables area.[3]

Caption: Logical relationships for safe handling and storage of fluorobenzene.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] Respirator use must follow OSHA respirator regulations (29 CFR 1910.134).[3]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[3]

-

Conditions to Avoid: Heat, flames, sparks, ignition sources, and electrostatic charges.[3][4]

-

Incompatible Materials: Incompatible with strong oxidizing agents.[3][10]

-

Hazardous Decomposition Products: Does not decompose under normal use.[15] In a fire, it can produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][3]

-

Hazardous Polymerization: Has not been reported to occur.[3]

References

- 1. FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. nj.gov [nj.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. nj.gov [nj.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Fluorobenzene - Safety Data Sheet [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. multichemindia.com [multichemindia.com]

- 9. Fluorobenzene | CAS#:462-06-6 | Chemsrc [chemsrc.com]

- 10. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. carlroth.com [carlroth.com]

- 15. agilent.com [agilent.com]

The Dawn of Aryl Fluoride Chemistry: An In-depth Guide to Early Reactivity Studies

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by the fluorine atom—including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have made aryl fluorides indispensable structural motifs. However, the synthesis and understanding of the reactivity of these compounds were significant challenges for early organic chemists. This technical guide delves into the foundational studies on the reactivity of aryl fluorides, providing a detailed look at the pioneering experimental methods and the nascent understanding of their chemical behavior.

Early Synthetic Methodologies: Forging the C-F Bond

The first forays into the synthesis of aryl fluorides were marked by the development of robust, albeit often harsh, methodologies. Two reactions, in particular, laid the groundwork for the field: the Balz-Schiemann reaction and the Halex process.

The Balz-Schiemann Reaction: A Diazonium-Based Approach

In 1927, Günther Balz and Günther Schiemann published a groundbreaking method for the preparation of aryl fluorides from aromatic amines. This reaction, which bears their names, involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt. The traditional procedure involves two key steps: the diazotization of a primary aromatic amine in the presence of fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt, followed by the thermal decomposition of the isolated salt to yield the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride.

The following protocol is based on the seminal 1927 publication by Balz and Schiemann in Berichte der deutschen chemischen Gesellschaft.

Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt

-

An aromatic amine is dissolved in an aqueous solution of fluoroboric acid.

-

The solution is cooled to a low temperature, typically between 0 and 5 °C, using an ice bath.

-

An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the cooled solution of the amine salt while maintaining the low temperature.

-

The resulting diazonium tetrafluoroborate salt, which is often sparingly soluble, precipitates from the reaction mixture.

-

The precipitated salt is collected by filtration, washed with a small amount of cold water, followed by a cold, low-polarity solvent (e.g., diethyl ether or ethanol) to remove impurities, and then dried.

Step 2: Thermal Decomposition

-

The dry diazonium tetrafluoroborate salt is gently heated in a suitable apparatus.

-

The decomposition, which can sometimes be vigorous, results in the evolution of nitrogen gas and boron trifluoride, and the formation of the crude aryl fluoride.

-

The aryl fluoride is then isolated and purified, typically by distillation or recrystallization.

Logical Workflow of the Balz-Schiemann Reaction

Caption: Workflow of the Balz-Schiemann Reaction.

The Halex Process: Nucleophilic Halogen Exchange

The Halogen Exchange (Halex) process is another early and industrially significant method for the synthesis of aryl fluorides. This reaction involves the nucleophilic aromatic substitution (SNAr) of an activated aryl chloride or bromide with a fluoride salt, typically potassium fluoride (KF).[1] The reaction requires high temperatures (150–250 °C) and is generally restricted to aromatic rings bearing electron-withdrawing groups (e.g., nitro groups) ortho or para to the departing halogen.[1] These activating groups are crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

-

An activated aryl chloride (e.g., a nitro-substituted chlorobenzene) is mixed with a stoichiometric excess of anhydrous potassium fluoride.

-

A high-boiling polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane, is added to the mixture.

-

The reaction mixture is heated to a high temperature (typically in the range of 150-250 °C) for a prolonged period.[1]

-

The progress of the reaction is monitored by techniques available at the time, such as melting point determination of isolated product aliquots.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water, followed by extraction with an organic solvent.

-

The crude aryl fluoride is then purified by distillation or recrystallization.

Signaling Pathway of the Halex Process (SNAr Mechanism)

Caption: Mechanism of the Halex Process.

Early Studies on the Reactivity of Aryl Fluorides

The unique reactivity of the C-F bond in aromatic systems was a subject of considerable interest in early organic chemistry. Studies focused on both electrophilic and nucleophilic aromatic substitution reactions, revealing the distinct electronic influence of the fluorine substituent.

Electrophilic Aromatic Substitution (EAS)

Early investigations into the electrophilic aromatic substitution of fluorobenzene yielded intriguing results that highlighted the dual nature of the fluorine substituent. While fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect), it can also donate its lone pair electrons into the aromatic ring through resonance (+M effect). The interplay of these opposing effects governs the reactivity and regioselectivity of EAS reactions.

Quantitative studies, such as the nitration of halobenzenes, provided valuable insights into the relative reactivity of fluorobenzene compared to benzene (B151609) and other halobenzenes.

Table 1: Relative Rates of Nitration of Halobenzenes Compared to Benzene

| Aromatic Compound | Relative Rate of Nitration |

| Benzene (C₆H₆) | 1.00 |

| Fluorobenzene (C₆H₅F) | 0.15 - 0.18 |

| Chlorobenzene (C₆H₅Cl) | 0.033 - 0.064 |

| Bromobenzene (C₆H₅Br) | 0.030 - 0.060 |

| Iodobenzene (C₆H₅I) | 0.12 - 0.18 |

Data compiled from various early 20th-century studies.

These early quantitative studies demonstrated that while fluorobenzene is less reactive than benzene in electrophilic aromatic substitution, it is significantly more reactive than the other halobenzenes. This was attributed to the more effective overlap between the 2p orbitals of fluorine and carbon, leading to a more significant resonance donation that partially offsets the strong inductive withdrawal.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of aryl fluorides in nucleophilic aromatic substitution reactions also presented a fascinating case study for early chemists. In contrast to other aryl halides, the C-F bond is the strongest carbon-halogen bond. However, in SNAr reactions of activated aryl halides, aryl fluorides were often found to be the most reactive.